molecular formula C10H14BrO2P B14631694 Phenyl (2-bromoethyl)ethylphosphinate CAS No. 56542-07-5

Phenyl (2-bromoethyl)ethylphosphinate

Cat. No.: B14631694
CAS No.: 56542-07-5
M. Wt: 277.09 g/mol
InChI Key: KUGRUEPMZAZRBJ-UHFFFAOYSA-N
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Description

Phenyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound with the molecular formula C₁₀H₁₄BrO₂P. It is characterized by the presence of a phenyl group, a bromoethyl group, and an ethylphosphinate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-bromoethyl)ethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Phenylphosphinic acid and 2-bromoethanol.

    Conditions: Acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The reactants are mixed and heated to facilitate the esterification reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphinate moiety can undergo oxidation to form phosphonates or reduction to form phosphines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenylphosphinic acid and 2-bromoethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Phosphonates are the primary products.

    Reduction: Phosphines are formed.

    Hydrolysis: Phenylphosphinic acid and 2-bromoethanol are produced.

Scientific Research Applications

Phenyl (2-bromoethyl)ethylphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of phenyl (2-bromoethyl)ethylphosphinate involves its interaction with molecular targets through its reactive bromoethyl and phosphinate groups. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The phosphinate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic Acid: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Bromoethylphosphonic Acid: Contains a phosphonic acid group instead of a phosphinate group, leading to different reactivity and applications.

    Ethylphosphonic Acid: Similar structure but without the phenyl group, resulting in different chemical properties.

Uniqueness

Phenyl (2-bromoethyl)ethylphosphinate is unique due to the combination of its phenyl, bromoethyl, and phosphinate groups

Properties

CAS No.

56542-07-5

Molecular Formula

C10H14BrO2P

Molecular Weight

277.09 g/mol

IUPAC Name

[2-bromoethyl(ethyl)phosphoryl]oxybenzene

InChI

InChI=1S/C10H14BrO2P/c1-2-14(12,9-8-11)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

KUGRUEPMZAZRBJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CCBr)OC1=CC=CC=C1

Origin of Product

United States

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